1-ethyl-5-methyl-3-nitro-1H-pyrazole
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Overview
Description
1-Ethyl-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry
Scientific Research Applications
1-Ethyl-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Medicine: It has shown promise in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the synthesis of dyes and agrochemicals
Mechanism of Action
Target of Action
1-Ethyl-5-methyl-3-nitro-1H-pyrazole is a pyrazole derivative. Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They have been extensively highlighted for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
The mode of action of pyrazole derivatives often involves the formation of intermolecular interactions, either among pyrazole molecules themselves or between pyrazoles and neighboring molecules that participate in proton transfer processes . The process can entail sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-H shift . .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it induces. Pyrazole derivatives are known for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For pyrazole derivatives, the type of solvent can strongly influence the associations between pyrazole molecules . .
Safety and Hazards
For “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid”, the hazard statements include H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P302 + P352 - IF ON SKIN: Wash with plenty of soap and water .
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the many pharmacological functions of the pyrazole moiety and different synthesis techniques .
Preparation Methods
The synthesis of 1-ethyl-5-methyl-3-nitro-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1-ethyl-3-methyl-1H-pyrazole with a nitrating agent such as nitric acid or a nitrating mixture under controlled conditions . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
1-Ethyl-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Ethyl-5-methyl-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a nitro group, leading to different chemical reactivity and applications.
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its biological activity makes it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
1-ethyl-5-methyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-5(2)4-6(7-8)9(10)11/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIIPEUVPVNVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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